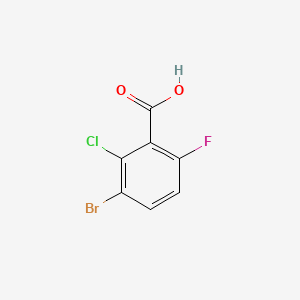

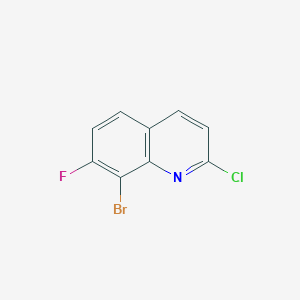

3-Bromo-2-chloro-6-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-chloro-6-fluorobenzoic acid is a halogenated derivative of benzoic acid . It contains bromine, chlorine, and fluorine atoms attached to a benzoic acid backbone .

Molecular Structure Analysis

The molecular formula of 3-Bromo-2-chloro-6-fluorobenzoic acid is C7H3BrClFO2 . Its InChI code is 1S/C7H3BrClFO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

- Lithiation and Reaction Specificities: 3-Bromo-2-chloro-6-fluorobenzoic acid is involved in unique chemical reactions, such as lithiation adjacent to the carboxylate, and the formation of benzyne-3-carboxylate, highlighting its distinct chemical behavior (Gohier, Castanet, & Mortier, 2003).

- Synthesis Process: The synthesis of similar halogenated benzoic acids, like 3-Bromo-2-fluorobenzoic acid, involves specific steps such as bromination, hydrolysis, diazotization, and deamination, underlining the compound's complex synthesis process (Zhou Peng-peng, 2013).

Physical and Chemical Properties

- Adsorption Behaviors: Studies on halogenated benzoic acids, including those similar to 3-Bromo-2-chloro-6-fluorobenzoic acid, provide insights into their adsorption behaviors on metal surfaces, which is crucial for understanding their interactions in various environments (Ikezawa, Yoshida, & Ariga, 2006).

- Structural Characterization and Photochemistry: The study of compounds like 2-Chloro-6-fluorobenzoic acid reveals information about their structural characterization and photochemical properties, providing a basis for understanding the properties of 3-Bromo-2-chloro-6-fluorobenzoic acid in different states (Kuş, 2017).

Thermodynamics and Spectroscopy

- Thermodynamic Properties: Research on halobenzoic acids, including those similar to 3-Bromo-2-chloro-6-fluorobenzoic acid, involves critical evaluations of their thermodynamic properties, vital for understanding their stability and reactions under different conditions (Chirico et al., 2017).

- Vibrational Spectra Analysis: Studies on the vibrational spectra of halobenzoic acids contribute to a comprehensive understanding of their molecular structures and electronic properties, which is essential for the characterization of 3-Bromo-2-chloro-6-fluorobenzoic acid (Senthil Kumar, Arivazhagan, & Thangaraju, 2015).

Biochemical and Environmental Applications

- Enzymatic Degradation: Research on the enzymatic degradation of halobenzoates, including compounds similar to 3-Bromo-2-chloro-6-fluorobenzoic acid, reveals insights into the metabolic pathways and biodegradation mechanisms, which are crucial for environmental remediation and biochemical applications (Kuntze et al., 2011).

- Anaerobic Degradation in Microorganisms: Studies on the anaerobic degradation of fluorinated aromatic compounds, closely related to 3-Bromo-2-chloro-6-fluorobenzoic acid, offer insights into the environmental fate of these compounds and their interactions with microbial communities (Vargas et al., 2000).

Wirkmechanismus

Safety and Hazards

Safety information indicates that 3-Bromo-2-chloro-6-fluorobenzoic acid may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKBUPFQEALBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-6-fluorobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)

![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)

![2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid](/img/structure/B1374766.png)